5-Bromo-4-methyl-1,3-oxazole hydrochloride
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Overview
Description
5-Bromo-4-methyl-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C4H4BrNO·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
Oxazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their heterocyclic nature .
Mode of Action
For instance, they can undergo nucleophilic induced fragmentation of the oxazole carboxamide bond, where electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazole compounds are known to be involved in a variety of biochemical processes due to their ability to interact with different biological targets .
Result of Action
The interaction of oxazole compounds with various biological targets can lead to a range of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, the storage temperature for some oxazole compounds is recommended to be in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1,3-oxazole hydrochloride typically involves the bromination of 4-methyl-1,3-oxazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-4-methyl-1,3-oxazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methyl-1,3-oxazole hydrochloride
- 5-Bromo-1,3-oxazole hydrochloride
- 4-Methyl-1,3-oxazole hydrochloride
Uniqueness
5-Bromo-4-methyl-1,3-oxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUJJYPYZLVNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955498-47-1 |
Source
|
Record name | 5-bromo-4-methyl-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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